
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound with potential applications in scientific research. It is a novel acrylamide derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. It has also been shown to induce apoptosis in cancer cells, suggesting that it may act as a pro-apoptotic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been reported to have inhibitory effects on the growth of cancer cells and the activity of certain enzymes, such as tyrosinase. It may also induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in lab experiments include its high yield and potential applications in studying various biological processes. However, its mechanism of action is not fully understood, and its biochemical and physiological effects are not well documented. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in scientific research. These include:
1. Investigating its potential as an anticancer drug and optimizing its structure for improved efficacy.
2. Studying its effects on other enzymes involved in biological processes, such as proteases and kinases.
3. Determining its toxicity and potential side effects in vivo.
4. Developing new methods for synthesizing this compound with improved yield and purity.
5. Exploring its potential applications in treating hyperpigmentation disorders.
In conclusion, this compound is a novel acrylamide derivative with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a tool for studying various biological processes.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-isopropyl-6-methylaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The yield of the product is reported to be high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has potential applications in scientific research as a tool for studying various biological processes. It has been reported to have inhibitory effects on the growth of cancer cells, making it a promising candidate for anticancer drug development. Additionally, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. This makes it a potential agent for treating hyperpigmentation disorders.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-12(2)14-7-4-6-13(3)19(14)22-18(23)11-10-15-16(20)8-5-9-17(15)21/h4-12H,1-3H3,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBXYNFVZTJGJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

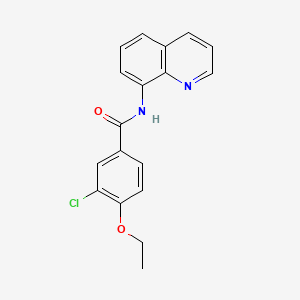
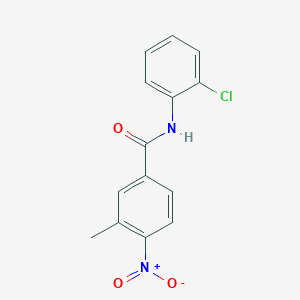
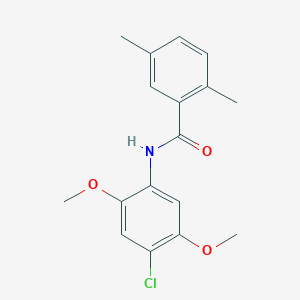
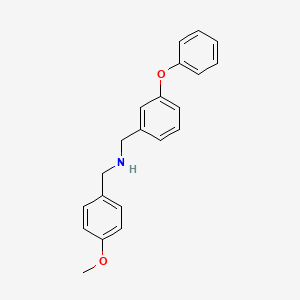
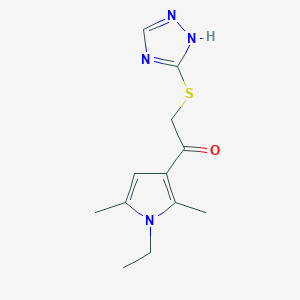
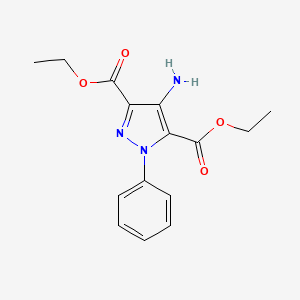



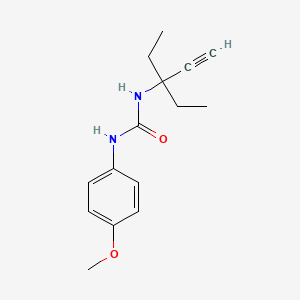
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)